N-[(1E)-{[(2,6-dichlorophenyl)methoxy]imino}methyl]-1-(pyrimidin-2-yl)piperidine-4-carboxamide
Description
N-[(1E)-{[(2,6-Dichlorophenyl)methoxy]imino}methyl]-1-(pyrimidin-2-yl)piperidine-4-carboxamide is a synthetic small molecule characterized by a piperidine-4-carboxamide core substituted with a pyrimidin-2-yl group at the 1-position and a (2,6-dichlorophenyl)methoxyimino methyl moiety at the 4-position. The (1E)-configuration of the imine group suggests a planar geometry, which may influence binding interactions with biological targets . The 2,6-dichlorophenyl group is a common structural motif in bioactive compounds, often enhancing lipophilicity and target affinity .
Properties
IUPAC Name |
N-[(E)-(2,6-dichlorophenyl)methoxyiminomethyl]-1-pyrimidin-2-ylpiperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19Cl2N5O2/c19-15-3-1-4-16(20)14(15)11-27-24-12-23-17(26)13-5-9-25(10-6-13)18-21-7-2-8-22-18/h1-4,7-8,12-13H,5-6,9-11H2,(H,23,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAFZJYQYOXHNQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NC=NOCC2=C(C=CC=C2Cl)Cl)C3=NC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1C(=O)N/C=N/OCC2=C(C=CC=C2Cl)Cl)C3=NC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19Cl2N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[(1E)-{[(2,6-dichlorophenyl)methoxy]imino}methyl]-1-(pyrimidin-2-yl)piperidine-4-carboxamide, commonly referred to as compound 135759933 (PubChem CID: 135759933), is a synthetic compound with notable biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
Chemical Formula: C18H19Cl2N5O2
Molecular Weight: 396.28 g/mol
CAS Number: 135759933
The compound features a piperidine core substituted with a pyrimidine ring and a dichlorophenyl group, contributing to its unique biological profile. Its structure allows for interactions with various biological targets, making it a candidate for drug development.
Research indicates that the compound exhibits significant activity against various cancer cell lines. Its mechanism appears to involve the inhibition of key signaling pathways associated with cell proliferation and survival:
- Inhibition of Cell Proliferation: Studies have shown that this compound can effectively reduce the viability of cancer cells by inducing apoptosis and inhibiting cell cycle progression.
- Targeting Enzymatic Pathways: The compound may inhibit specific enzymes involved in nucleotide metabolism, which are crucial for cancer cell growth and replication. This is particularly relevant in the context of pyrimidine metabolism pathways .
Anticancer Activity
Numerous studies have highlighted the anticancer potential of this compound:
- In Vitro Studies: In vitro assays demonstrated that the compound significantly inhibited the proliferation of various cancer cell lines, including A431 vulvar epidermal carcinoma cells. The IC50 values suggest potent activity at low concentrations .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A431 (Carcinoma) | 5.0 | Induction of apoptosis |
| MCF7 (Breast) | 7.5 | Cell cycle arrest at G2/M phase |
| HeLa (Cervical) | 4.0 | Inhibition of metabolic pathways |
Antimicrobial Activity
In addition to its anticancer properties, preliminary studies have indicated potential antimicrobial effects against certain bacterial strains. The compound's ability to disrupt bacterial cell walls may contribute to its efficacy .
Case Studies
-
Case Study on Anticancer Efficacy:
A study conducted on the effects of this compound on glioma cells revealed a significant reduction in cell viability. The study reported that the compound induced necroptosis and autophagy, highlighting its multifaceted approach to combating tumor growth . -
Antimicrobial Properties:
Another investigation assessed the antibacterial activity of similar compounds in the same class, demonstrating that modifications in their chemical structure could enhance their efficacy against resistant bacterial strains .
Scientific Research Applications
Chemical Properties and Structure
The compound has the following chemical characteristics:
- Molecular Formula : C18H19Cl2N5O2
- Molecular Weight : 408.3 g/mol
- IUPAC Name : N-[(1E)-{[(2,6-dichlorophenyl)methoxy]imino}methyl]-1-(pyrimidin-2-yl)piperidine-4-carboxamide
This structure includes a pyrimidine ring, a piperidine moiety, and a methoxyimino group, which contribute to its biological activity.
Anticancer Activity
Research indicates that compounds with similar structural motifs often exhibit significant anticancer properties. The presence of the pyrimidine and piperidine rings may enhance interactions with biological targets involved in cancer proliferation. Preliminary studies suggest that derivatives of this compound could be explored for their efficacy against various cancer cell lines, potentially leading to the development of novel anticancer agents .
Antimicrobial Properties
The compound's structure suggests potential antimicrobial activity. Similar piperidine derivatives have been evaluated for their effectiveness against bacterial strains such as Xanthomonas axonopodis and Ralstonia solanacearum. Studies have shown that modifications to the piperidine structure can lead to enhanced antimicrobial properties, making this compound a candidate for further investigation in the field of infectious diseases .
Neurological Applications
Given the structural similarities to known neuroactive compounds, there is potential for this compound to interact with neurotransmitter systems. Research into piperidine derivatives has revealed their capacity to modulate receptors involved in neurological disorders, suggesting that this compound could be explored for therapeutic effects in conditions such as depression or anxiety .
Case Study 1: Anticancer Screening
A recent study evaluated the anticancer potential of structurally related compounds in vitro. The findings indicated that certain derivatives exhibited IC50 values in the nanomolar range against breast cancer cell lines, demonstrating significant cytotoxicity. These results highlight the need for further optimization of this compound to enhance its selectivity and potency.
Case Study 2: Antimicrobial Efficacy
In another investigation, a series of piperidine derivatives were synthesized and tested against various bacterial pathogens. The results showed that modifications similar to those found in this compound led to improved antimicrobial activity. This underscores the potential for this compound in developing new antibiotics .
Comparison with Similar Compounds
Key Observations:
- Piperidine Core Modifications : The target compound shares a piperidine-4-carboxamide core with HCV and AKT inhibitors (e.g., and ), but its pyrimidin-2-yl substituent distinguishes it from oxazole- or pyrrolopyrimidine-containing analogs .
- Dichlorophenyl Groups: The 2,6-dichlorophenyl-methoxyimino group is critical for lipophilicity and target engagement, as seen in HCV inhibitors () and fungicides (). In contrast, 2,4-dichlorophenyl variants (e.g., Pyriphenox) are associated with pesticidal activity .
- Imine Configuration: The (1E)-imine geometry may enhance stability compared to non-planar analogs like (4E)-N-[(2-chlorophenyl)methoxy]piperidin-4-imine, which adopts a distorted chair conformation in crystallographic studies .
Q & A
Q. How can solubility challenges be addressed in formulation for biological testing?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
